molecular formula C10H12N2S2 B1451622 N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine CAS No. 887405-31-4

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Cat. No. B1451622
M. Wt: 224.4 g/mol
InChI Key: VOZMWLDXADPAHC-UHFFFAOYSA-N
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Description

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine , also known by its chemical formula C10H12N2S2 , is a fascinating compound with potential applications in various fields. Its molecular weight is 224.35 g/mol .


Synthesis Analysis

The synthesis of this compound involves intricate steps, combining thiazole and thienyl moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the thiazole ring contributes to its biological activity, making the synthesis crucial for further investigations .


Molecular Structure Analysis

The molecular structure of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine reveals a central amine group (-NH2 ) linked to a thiazole ring and a thienyl group. The heterocyclic nature of these rings suggests potential interactions with biological targets. The spatial arrangement of atoms influences its properties and reactivity .

Scientific Research Applications

Pharmacological Applications

Research into compounds closely related to N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine has indicated potential pharmacological applications. Notably, derivatives of this compound have been studied for their H1 receptor antagonistic activity, indicating potential for development as antihistamines. Walczyński et al. (1999) synthesized and tested derivatives for H1-antagonistic activity, revealing that compounds with specific substituents exhibited weak to moderate activity, suggesting a basis for further optimization in antihistamine drug development (Walczyński et al., 1999).

Biochemical Applications

Studies have also focused on the biochemical properties of similar compounds, particularly their DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands related to this chemical structure and characterized their DNA binding propensities and cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy and molecular biology research (Kumar et al., 2012).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of derivatives have been a significant area of research, with studies indicating that some compounds exhibit activities comparable to standard medicinal agents. Pejchal et al. (2015) synthesized and tested a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, revealing some compounds with activity levels on par with known antibiotics and fungicides, suggesting potential applications in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).

Material Science Applications

In materials science, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been investigated, elucidating the role of methyl functionality and non-covalent interactions in gelation behavior. This research, focusing on ethanol/water and methanol/water mixtures, has implications for the development of new materials with specific properties, including stability and gelation characteristics, useful in various industrial applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-2-11-6-8-7-14-10(12-8)9-4-3-5-13-9/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZMWLDXADPAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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